molecular formula C22H34Cl2N6 B1381285 BS-181 (dihydrochloride) CAS No. 1883548-83-1

BS-181 (dihydrochloride)

Cat. No. B1381285
M. Wt: 453.4 g/mol
InChI Key: XYXAMTBYYTXHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BS-181 (dihydrochloride) is a novel small molecule drug that has recently been studied for its potential therapeutic applications. It is a synthetic inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K) and has shown promise in preclinical studies in various animal models. The drug has been studied for its ability to modulate cellular pathways in various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Antitumor Activity in Cancer

BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, has been identified as a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) with significant antitumor activity. It inhibits CAK activity, leading to the inhibition of the phosphorylation of CDK7 substrates, cell cycle arrest, and apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. For instance, in MCF-7 cells, BS-181 showed notable antitumor effects both in vitro and in vivo, indicating its potential use in cancer therapy (Ali et al., 2009).

Applications in Gastric Cancer Treatment

A study on gastric cancer (GC) cell lines revealed that BS-181 substantially reduces CDK7 activity, leading to downregulation of cyclin D1 and XIAP in gastric cancer cells. This selective CDK7 inhibition resulted in cell cycle arrest and apoptosis, alongside decreased rates of proliferation, migration, and invasion of gastric cells. These findings suggest BS-181’s potential as a novel therapeutic target for gastric cancer treatment (Wang et al., 2016).

Effects on Arthritis

Research has also explored the use of BS-181 in treating collagen-induced arthritis (CIA) in mice. The study found that BS-181 reduced clinical scores and histological damage in CIA mice, indicating its potential in arthritis therapy. This effect was attributed to the inhibition of the IKK-β/NF-κB signaling pathway and a decrease in the ratio of Th17 cells. Moreover, CIA splenocytes pretreated with BS-181 produced fewer proinflammatory cytokines in vitro (Xia et al., 2015).

Anti-Leukemic Activity

A study on human T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that BS-181's antitumor activity is primarily caused by extrinsic apoptosis induction. The drug increased cell-surface TRAIL/DR5 levels in Jurkat T cells and showed synergistic effects when combined with recombinant TRAIL (rTRAIL), enhancing both extrinsic and intrinsic BCL-2-sensitive apoptosis pathways. This suggests that BS-181 could be a viable option for T-ALL treatment (Park et al., 2020).

properties

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXAMTBYYTXHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BS-181 (dihydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QA Farooq, Z Shaukat, T Zhou, S Aiman, W Gong… - Scientific Reports, 2020 - nature.com
… We found out some drugs CaMKII-IN-1, BS 181 dihydrochloride, PF-573228, which will target the proteins MYLK, CDK7, and CDK1 respectively detected in our study but they are in …
Number of citations: 16 www.nature.com

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